Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a bromophenyl group, and a carboxylate ester. Benzofuran derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Mechanism of Action
Target of Action
Compounds like “Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” often target specific proteins or enzymes in the body. The bromophenyl group might interact with aromatic amino acids in these proteins, forming pi-stacking interactions .
Mode of Action
The compound could bind to its target protein and modulate its activity. The methoxy and benzofuran groups might be involved in hydrogen bonding with the target, influencing its conformation and function .
Biochemical Pathways
The exact pathways affected by “this compound” are unknown without specific studies. Similar compounds have been found to affect various pathways, including inflammatory response and cell proliferation .
Pharmacokinetics
The compound’s lipophilicity and size suggest it might be well absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. It might lead to changes in cellular signaling, gene expression, or metabolic activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For instance, extreme pH or temperature might affect the compound’s stability or its interaction with targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves several key steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxyaryl ketones with appropriate reagents.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with a suitable nucleophile.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the benzofuran with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzofuran ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with the bromine atom in a different position on the phenyl ring.
Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-[(3-bromophenyl)methoxy]-2-ethyl-1-benzofuran-3-carboxylate: Similar structure but with an ethyl group instead of a methyl group on the benzofuran ring.
Uniqueness
Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to the specific positioning of the bromophenyl group and the methyl group on the benzofuran ring. These structural features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-11-17(18(20)21-2)15-9-14(6-7-16(15)23-11)22-10-12-4-3-5-13(19)8-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGFIYOIAGHDOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=CC=C3)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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